molecular formula C8H12O B13961712 1-Methoxy-3-methylenecyclohexene CAS No. 2773-58-2

1-Methoxy-3-methylenecyclohexene

Cat. No.: B13961712
CAS No.: 2773-58-2
M. Wt: 124.18 g/mol
InChI Key: LCJLBMWGZXUTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-methylenecyclohexene is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.1803 g/mol It is a derivative of cyclohexene, featuring a methoxy group and a methylene group attached to the cyclohexene ring

Preparation Methods

The synthesis of 1-Methoxy-3-methylenecyclohexene typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-methylenecyclohexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene group into a methyl group, resulting in the formation of 1-methoxy-3-methylcyclohexane.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrobromic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-methylenecyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylenecyclohexene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, influencing metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

1-Methoxy-3-methylenecyclohexene can be compared with other similar compounds, such as:

Properties

CAS No.

2773-58-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methoxy-3-methylidenecyclohexene

InChI

InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h6H,1,3-5H2,2H3

InChI Key

LCJLBMWGZXUTRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C)CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.